Tetrabromophthalic Anhydride is a brominated aromatic compound primarily recognized for its flame retardant properties []. It serves as a key component in various materials like plastics, textiles, and electronics, contributing to fire safety by inhibiting combustion processes []. Beyond its role in fire safety, TBPA also finds applications in diverse research areas, including the synthesis of novel polymers [], modification of layered double hydroxides for nanocomposites [], and even as a derivatizing agent in analytical chemistry for the quantitative analysis of metabolites [].
Synthesis Analysis
Esterification: While simple diester formation with TBPA via conventional esterification proves challenging, the use of epoxides facilitates the process []. This reaction allows for the preparation of hydroxyl-terminated diesters with high bromine content, valuable for incorporating into polyurethane foam formulations as flame retardants [].
Reaction with Thiolates: TBPA demonstrates regio- and chemoselective reactivity with aryl and alkyl thiolates, yielding mono- to tetrathio-substituted derivatives [, ]. The halogens non-vicinal to the carbonyl groups exhibit selective reactivity, allowing for the creation of novel photosensitizers applicable in polymer photocrosslinking [, ].
Formation of Charge-Transfer Complexes: TBPA readily acts as an electron acceptor, forming charge-transfer complexes with aromatic hydrocarbons like naphthalene, phenanthrene, and acenaphthene [, , , ]. These complexes exhibit interesting spectral and thermodynamic properties, providing valuable insights into electron donor-acceptor interactions and intersystem crossing phenomena [, , , ].
Reaction with Amines: TBPA reacts with diamines to form polyhalogenated polyamides []. These reactions contribute to the synthesis of new flame-retardant materials with specific properties depending on the chosen diamine [].
Mechanism of Action (Flame Retardancy)
TBPA's flame retardant action stems from its ability to interfere with the gas phase of the combustion process [].
Physical and Chemical Properties Analysis
Melting Point: The melting point of TBPA typically ranges from 276.3–277.2°C, reflecting its thermal stability [].
Solubility: TBPA displays limited solubility in common organic solvents, which can be advantageous for achieving durable flame retardancy in certain applications [].
High Bromine Content: A key characteristic of TBPA is its high bromine content, directly contributing to its effectiveness as a flame retardant [, ].
Reactivity with Nucleophiles: The anhydride functionality makes TBPA susceptible to reactions with nucleophiles, leading to the formation of various derivatives, as seen in esterification and reactions with thiolates [, ].
Applications
Polyesters: Incorporating TBPA into polyesters imparts self-extinguishing properties, especially when the bromine content reaches 8–12% []. Increasing bromine content further enhances flame retardancy and even renders the polyesters non-burning [, ].
Polyurethane Foams: Diesters derived from TBPA and polyhydroxy compounds serve as effective flame retardants in polyurethane foams [].
Epoxy Resins: TBPA plays a vital role in flame retardant epoxy resins [, ], contributing to fire safety in electronic encapsulants and printed wiring board laminates [].
Wool Textiles: TBPA effectively flameproofs various wool textiles, including yarns and upholstery [].
Wood Modification: TBPA, in combination with other reagents, can be used to modify wood, enhancing its dimensional stability and flame retardancy [].
B. Beyond Flame Retardancy:
Photosensitizers: Reactions of TBPA with thiolates generate novel photosensitizers useful for photocrosslinking polymers, expanding its application in polymer chemistry [, ].
Analytical Chemistry: TBPA finds use as a derivatizing agent for quantitative metabolite profiling due to its reactivity with amino groups, enabling sensitive detection and analysis of metabolites in complex matrices [].
Nanocomposites: LDHs modified with TBPA-derived chiral diacids can be incorporated into poly(amide-imide) matrices, forming novel nanocomposites with enhanced thermal stability [].
C. Specific Examples:
Flame-retardant housings for electrical equipment: TBPA contributes to the safety of electrical equipment by preventing ignition from sparks and ensuring heat resistance [].
While TBPA is a valuable flame retardant, it's crucial to consider potential safety and environmental impacts [].
Hydrolysis: Anhydrides like TBPA are susceptible to hydrolysis in water, potentially impacting their persistence and bioaccumulation potential [].
Toxicity: Research suggests potential toxicity associated with TBPA exposure, particularly in aquatic organisms []. Further investigation is needed to fully understand its environmental fate and long-term effects.
Future Directions
Development of Sustainable Flame Retardants: With increasing awareness of environmental impacts, future research should focus on developing sustainable and environmentally friendly alternatives to TBPA [].
Related Compounds
Phthalic Anhydride
Relevance: Phthalic anhydride serves as a crucial starting material in synthesizing Tetrabromophthalic anhydride. The bromination of Phthalic anhydride introduces bromine atoms, resulting in the formation of Tetrabromophthalic anhydride. [, , , , , , ]
Tetrachlorophthalic Anhydride
Relevance: Tetrachlorophthalic anhydride shares structural similarities and applications with Tetrabromophthalic anhydride. Both are employed as flame retardants, highlighting the role of halogen atoms in imparting flame-retardant properties. [, , , , ]
N,N-Ethylene-Bis(bromophthalimide)
Relevance: This compound exemplifies the use of Tetrabromophthalic anhydride as a building block for synthesizing more complex molecules. The reaction with ethylenediamine demonstrates the reactivity of the anhydride group towards amines. []
Relevance: This complex highlights the electron-accepting ability of Tetrabromophthalic anhydride, a characteristic often associated with its use in charge-transfer complexes for various applications, including molecular dielectrics. [, ]
Tetrabromobisphenol A
Relevance: TBBPA is frequently mentioned alongside Tetrabromophthalic anhydride in research concerning flame-retardant materials. Both compounds belong to the class of brominated flame retardants and share similar applications. [, , , , , ]
Diesters of Tetrabromophthalic Anhydride
Relevance: These diesters, particularly those derived from polyols, are valuable intermediates in producing flame-retardant polyurethane foams. [, , ]
Tetraiodophthalic Anhydride
Relevance: Similar to Tetrabromophthalic anhydride, Tetraiodophthalic anhydride exemplifies the use of halogens in modifying phthalic anhydride. The presence of iodine, a heavier halogen, significantly influences its electron-accepting properties and applications. [, ]
Pyromellitic Dianhydride
Relevance: Pyromellitic dianhydride is often used in parallel studies alongside Tetrabromophthalic anhydride, particularly in condensation reactions with diamines to generate polyamides with varying properties. [, ]
Tolylene Diisocyanate
Relevance: This compound is mentioned in conjunction with Tetrabromophthalic anhydride in research related to wool treatment. The combined application of both chemicals aimed to achieve desirable properties like flame resistance and shrink resistance in wool fabrics. []
Insoluble (NTP, 1992) INSOL IN WATER, ALC; SLIGHTLY SOL IN BENZENE; SLIGHTLY SOL IN ORG SOLVENTS; SOL IN NITROBENZENE Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bisoprolol is a secondary alcohol and a secondary amine. It has a role as an antihypertensive agent, a beta-adrenergic antagonist, an anti-arrhythmia drug and a sympatholytic agent. Bisoprolol is a cardioselective β1-adrenergic blocking agent used to treat high blood pressure. It is considered a potent drug with a long-half life that can be used once daily to reduce the need for multiple doses of antihypertensive drugs. Bisoprolol is generally well tolerated, likely due to its β1-adrenergic receptor selectivity and is a useful alternative to non-selective β-blocker drugs in the treatment of hypertension such as [Carvedilol] and [Labetalol]. It may be used alone or in combination with other drugs to manage hypertension and can be useful in patients with chronic obstructive pulmonary disease (COPD) due to its receptor selectivity. Bisoprolol is a beta-Adrenergic Blocker. The mechanism of action of bisoprolol is as an Adrenergic beta-Antagonist. Bisoprolol is a cardioselective beta-blocker used in the treatment of hypertension. Bisoprolol has not been linked to instances of clinically apparent drug induced liver injury. Bisoprolol Fumarate is the fumarate salt of a synthetic phenoxy-2-propanol-derived cardioselective beta-1 adrenergic receptor antagonist with antihypertensive and potential cardioprotective activities. Devoid of intrinsic sympathomimetic activity, bisoprolol selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, decreasing cardiac contractility and rate, reducing cardiac output, and lowering blood pressure. In addition, this agent may exhibit antihypertensive activity through the inhibition of renin secretion by juxtaglomerular epithelioid (JGE) cells in the kidney, thus inhibiting activation of the renin-angiotensin system (RAS). Bisoprolol has been shown to be cardioprotective in animal models. Bisoprolol is a selective beta-1 adrenergic receptor antagonist with antihypertensive activity and devoid of intrinsic sympathomimetic activity. Bisoprolol selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, bisoprolol prevent the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels. A cardioselective beta-1 adrenergic blocker. It is effective in the management of HYPERTENSION and ANGINA PECTORIS. See also: Bisoprolol Fumarate (has salt form).
Pyridostigmine is a pyridinium ion. Pyridostigmine is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Mestinon to treat a condition called myasthenia gravis and under the brand name Regonol to reverse the effects of muscle relaxants. In addition, pyridostigmine has been approved for use by military personnel as a pretreatment for exposure to the chemical nerve agent Soman. It is also being studied as an investigational drug to treat HIV infection. As an investigational HIV drug, pyridostigmine belongs to a group of drugs called immune modulators. Immune modulators (also called immunomodulators) are substances that help to activate, boost, or restore normal immune function. Researchers are currently studying whether pyridostigmine added to antiretroviral therapy (ART) can help a person with HIV increase their CD4 count.
Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction, most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), which results in muscle tone loss, muscle weakness, and fatigue. Acetylcholinesterase inhibitors have been the symptomatic treatment of choice in myasthenia gravis since the 1930s with the early use of [physostigmine] and [neostigmine]. By inhibiting the breakdown of acetylcholine in the neuromuscular junction, they increase signalling and relieve symptoms. Pyridostigmine is the current drug of choice, with superior pharmacokinetics and reduced side effects compared to [neostigmine]. In addition to treating myasthenia gravis, pyridostigmine is used to reverse neuromuscular blocks, relieve symptoms in congenital myasthenic syndromes, and protect against certain nerve agents, notably during the Gulf War. Pyridostigmine was granted initial FDA approval on April 6, 1955, as an oral tablet. Possible dose forms have been expanded to include extended-release tablets, syrups, and injections, marketed under various brand and generic names. Pyridostigmine is a Cholinesterase Inhibitor. The mechanism of action of pyridostigmine is as a Cholinesterase Inhibitor. Pyridostigmine is only found in individuals that have used or taken this drug. It is a cholinesterase inhibitor with a slightly longer duration of action than neostigmine. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants. Pyridostigmine inhibits acetylcholinesterase in the synaptic cleft by competing with acetylcholine for attachment to acetylcholinesterase, thus slowing down the hydrolysis of acetylcholine, and thereby increases efficiency of cholinergic transmission in the neuromuscular junction and prolonges the effects of acetylcholine. A cholinesterase inhibitor with a slightly longer duration of action than NEOSTIGMINE. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants. See also: Pyridostigmine Bromide (active moiety of).
Venlafaxine is a tertiary amino compound that is N,N-dimethylethanamine substituted at position 1 by a 1-hydroxycyclohexyl and 4-methoxyphenyl group. It has a role as an antidepressant, a serotonin uptake inhibitor, an adrenergic uptake inhibitor, a dopamine uptake inhibitor, an analgesic, an environmental contaminant and a xenobiotic. It is a member of cyclohexanols, a tertiary alcohol, a tertiary amino compound and a monomethoxybenzene. Venlafaxine is an antidepressant and a serotonin and norepinephrine reuptake inhibitor (SNRI). Its active metabolite, [desvenlafaxine], works by blocking the reuptake of serotonin and norepinephrine, which are key neurotransmitters in mood regulation. Venlafaxine is officially approved to treat major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder in adults. The immediate formulation of the drug, marketed as Effexor, was first approved by the FDA in 1993 and the extended-release formulation, Effexor XR, was later introduced in 1997. Venlafaxine has been used as a first-line treatment for MDD, GAD, social anxiety disorder, and panic disorder in Canada for many years. It was also considered a second-line treatment for obsessive-compulsive disorder (OCD). Venlafaxine was also investigated in off-label uses for the prophylaxis of migraine headaches, for reduction of vasomotor symptoms associated with menopause, and for the management of neuropathic pain (although there is only minimal evidence of efficacy for this condition). Venlafaxine is a Serotonin and Norepinephrine Reuptake Inhibitor. The mechanism of action of venlafaxine is as a Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor. Venlafaxine is a serotonin and norepinephrine reuptake inhibitor widely used as an antidepressant. Venlafaxine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury. Venlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), are potent inhibitors of neuronal serotonin and norepinephrine reuptake and weak dopamine reuptake inhibitors. This agent may reduce hormone-related vasomotor symptoms. (NCI04) Venlafaxine (brand name: Effexor or Efexor) is an effective antidepressant for many persons; Venlafaxine is a bicyclic antidepressant, and is usually categorized as a serotonin-norepinephrine reuptake inhibitor (SNRI), but it has been referred to as a serotonin-norepinephrine-dopamine reuptake inhibitor. It works by blocking the transporter reuptake proteins for key neurotransmitters affecting mood, thereby leaving more active neurotransmitter in the synapse. The neurotransmitters affected are serotonin (5-hydroxytryptamine) and norepinephrine (noradrenaline) Additionally, in high doses it weakly inhibits the reuptake of dopamine; A comparison of adverse event rates in a fixed dose study comparing venlafaxine 75, 225, and 375 mg/day with placebo revealed a dose dependency for some of the more common adverse events associated with venlafaxine use. The rule for including events was to enumerate those that occurred at an incidence of 5% or more for at least one of the venlafaxine groups and for which the incidence was at least twice the placebo incidence for at least one venlafaxine group. Tests for potential dose relationships for these events (Cochran-Armitage Test, with a criterion of exact 2-sided p-value <= 0.05) suggested a dose-dependency for several adverse events in this list, including chills, hypertension, anorexia, nausea, agitation, dizziness, somnolence, tremor, yawning, sweating, and abnormal ejaculation.[Wyeth Monograph]; Venlafaxine is an effective anti-depressant for many persons; however, it seems to be especially effective for those with treatment resistant depression. Some of these persons have taken two or more antidepressants prior to venlafaxine with no relief. Patients suffering with severe long-term depression typically respond better to venlafaxine than other drugs. However, venlafaxine has been reported to be more difficult to discontinue than other antidepressants. In addition, a September 2004 Consumer Reports study ranked venlafaxine as the most effective among six commonly prescribed antidepressants. However, this should not be considered a definitive finding, since responses to psychiatric medications can vary significantly from individual to individual; however, it seems to be especially effective for those with treatment-resistant depression. Some of these persons have taken two or more antidepressants prior to venlafaxine with no relief. Patients suffering with severe long term depression typically respond better to venlafaxine than other drugs. However, venlafaxine has been reported to be more difficult to discontinue than other antidepressants. In addition, a September 2004 Consumer Reports study ranked venlafaxine as the most effective among six commonly prescribed antidepressants. However, this should not be considered a definitive finding, since responses to psychiatric medications can vary significantly from individual to individual; Venlafaxine hydrochloride is a prescription antidepressant that belongs to the class of antidepressants called serotonin-norepinephrine reuptake inhibitors (SNRI). A Black Box Warning has been issued with Venlafaxine and with other SSRI and SNRI anti-depressants advising of risk of suicide. There is an additional risk if a physician misinterprets patient expression of adverse effects such as panic or akithesia. Careful assessment of patient history and comorbid risk factors such as drug abuse are essential in evaluating the safety of Venlafaxine for individual patients. Another risk is Serotonin syndrome. This is a serious effect that can be caused by interactions with other drugs and is potentially fatal. This risk necessitates clear information to patients and proper medical history. Venlafaxine is used primarily for the treatment of depression, generalized anxiety disorder, obsessive compulsive disorder, social anxiety disorder, and panic disorder in adults. It is also used for other general depressive disorders. Although it is not approved for use in children or adolescents, there is a considerable information by Wyeth on cautions if presecribed to this age group. Venlafaxine hydrochloride is a prescription antidepressant first introduced by Wyeth in 1993. It belongs to class of antidepressants called serotonin-norepinephrine reuptake inhibitors (SNRI). As of August 2006, generic venlafaxine is available in the United States. A cyclohexanol and phenylethylamine derivative that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT. See also: Venlafaxine Hydrochloride (has salt form); Venlafaxine Besylate (is active moiety of); Venlafaxine besylate monohydrate (active moiety of).
Phenacyl bromide appears as a crystalline solid or a liquid with a sharp odor. Toxic by inhalation, ingestion and skin absorption. A severe eye irritant (a lachrymator). Used to make other chemicals. Phenacyl bromide is an alpha-bromoketone that is acetophenone substituted by a bromo group at position 2. It has a role as a metabolite. It is an alpha-bromoketone and a member of acetophenones.
N,n-dimethylformamide appears as a water-white liquid with a faint fishy odor. Flash point 136 °F. Slightly less dense than water. Vapors heavier than air. Toxic by inhalation or skin absorption. May irritate eyes. N,N-dimethylformamide is a member of the class of formamides that is formamide in which the amino hydrogens are replaced by methyl groups. It has a role as a polar aprotic solvent, a hepatotoxic agent and a geroprotector. It is a volatile organic compound and a member of formamides. It is functionally related to a formamide. Dimethylformamide is used as an industrial solvent and in the production of fibers, films, and surface coatings. Acute (short-term) exposure to dimethylformamide has been observed to damage the liver in animals and in humans. Symptoms of acute exposure in humans include abdominal pain, nausea, vomiting, jaundice, alcohol intolerance, and rashes. Chronic (long-term) occupational exposure to dimethylformamide by inhalation has resulted in effects on the liver and digestive disturbances in workers. Human studies suggested a possible association between dimethylformamide exposure and testicular cancer, but further studies failed to confirm this relationship. EPA has not classified dimethylformamide with respect to its carcinogenicity. N,N-Dimethylformamide is a natural product found in Nicotiana tabacum and Cystoseira barbata with data available. N,N-Dimethylformamide can cause cancer according to California Labor Code and the World Health Organization's International Agency for Research on Cancer (IARC). N,N-Dimethylformamide (DMF) is a clear liquid that has been widely used in industries as a solvent, an additive, or an intermediate because of its extensive miscibility with water and most common organic solvents. Its health effects include hepatotoxicity and male reproductoxicity, possibly linked with mitochondrial DNA (mtDNA) alterations including mtDNA common deletion (delta-mtDNA4977) and mtDNA copy number; during the biotransformation of DMF in the body, free radicals are formed, including hydroxyl radicals. The world-wide consumption of DMF in 2001 was approximately 285,000 metric tonnes and most of that was used as an industrial solvent. Overexposure to DMF could result in hepatotoxicity, alcohol intolerance, possible embryotoxicity and teratogenicity in humans and animals, and decline of human sperm motility. Based on its wide application and a wide range of toxic effects, DMF has been selected as one of the four priority compounds for human field studies by the National Toxicology Program (NTP) of the US National Institute of Environmental Health Sciences (NIEHS). The current permissible exposure limit for DMF in the working environment is 10 ppm in both USA and Taiwan. The concentrations of two major DMF metabolites in urine, N-methylformamide (U-NMF) of 15 mg/L and N-acetyl-S-(N-methylcarbamoyl) cysteine (U-AMCC) of 40 mg/L, were recommended as the biological exposure indices (BEIs) by the American Conference of Governmental Industrial Hygienists for DMF exposure in workplace. (A7735). N,N-dimethylformamide is a metabolite found in or produced by Saccharomyces cerevisiae. A formamide in which the amino hydrogens are replaced by methyl groups.
Tetramethylsilane has been recommended by the International Union of Pure and Applied Chemistry (IUPAC) as a universal reference for all nuclides. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) for measuring proton chemical shifts and the temperature dependence of the 1H chemical shift of TMS in solvents such as chloroform, methanol, and dimethylsulfoxide is studied. Atomic number of base material: 14 Silicon Tetramethylsilane appears as a colorless, mildly acidic volatile liquid. A serious fire hazard. Mildly toxic by ingestion. Emits acrid smoke and fumes when heated to high temperatures. Less dense than water and insoluble in water, but soluble in most organic solvents. Used as an aviation fuel and as an internal standard for nmr analytical instruments. Tetramethylsilane, also known as TMS or (CH3)4Si, belongs to the class of organic compounds known as hydrocarbon derivatives. These are derivatives of hydrocarbons obtained by substituting one or more carbon atoms by an heteroatom. They contain at least one carbon atom and heteroatom. Tetramethylsilane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tetramethylsilane has been primarily detected in feces. Tetramethylsilane is an organosilicon compound that is silane in which the hydrogens have been replaced by methyl groups.